molecular formula C12H14OS B8733298 4,4-dimethyl-3,4-dihydro-2H-thiochromene-6-carbaldehyde CAS No. 165671-32-9

4,4-dimethyl-3,4-dihydro-2H-thiochromene-6-carbaldehyde

Cat. No. B8733298
CAS RN: 165671-32-9
M. Wt: 206.31 g/mol
InChI Key: LKARRJPVEMXOQP-UHFFFAOYSA-N
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Description

4,4-dimethyl-3,4-dihydro-2H-thiochromene-6-carbaldehyde is a useful research compound. Its molecular formula is C12H14OS and its molecular weight is 206.31 g/mol. The purity is usually 95%.
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properties

CAS RN

165671-32-9

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydrothiochromene-6-carbaldehyde

InChI

InChI=1S/C12H14OS/c1-12(2)5-6-14-11-4-3-9(8-13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3

InChI Key

LKARRJPVEMXOQP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC2=C1C=C(C=C2)C=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Bromo-4-[(3-methylbut-3-en-1-yl)sulfanyl]benzene (1.05 g, 4.08 mmol) dissolved in dichloromethane (24.0 mL) was cooled to 0° C., and aluminum chloride (0.60 g, 4.49 mmol) was added portionwise. The reaction mixture was stirred at 0° C. for 1 hour and warmed to room temperature for another hour. It was then poured into an Erlenmeyer flask containing a 10% aqueous NaOH solution and ice. The mixture was extracted with dichloromethane (2×, 40.0 mL), and the combined organic layers were dried over Na2SO4, filtered, and concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-10% EtOAc/Hexanes to give 6-bromo-4,4-dimethyl-3,4-dihydro-2H-thiochromene as a pale-yellow oil. 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-thiochromene (798 mg, 3.10 mmol) in THF (21.0 mL) was cooled to −78° C. and n-BuLi (1.50 mL, 3.72 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 10 minutes and then DMF (961 μl, 12.4 mmol) was added dropwise via a syringe. The resulting mixture was allowed to warm to room temperature and wet silica gel (5.0 g/0.5 mL of water) was added. The mixture was allowed to stir at room temperature for 10 minutes before it was filtered. The silica gel was rinsed with EtOAc and the filtrate was concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-20% EtOAc/hexanes to obtain the desired product as a pale-yellow oil.
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798 mg
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21 mL
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1.5 mL
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961 μL
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Synthesis routes and methods II

Procedure details

9.4 g (36.6 mmol) of 4,4-dimethyl-6-bromothiochroman and 100 ml of THF were introduced into a three-necked flask under a stream of nitrogen. 16.1 ml of an n-butyllithium solution (2.5M in hexane) were added dropwise at −78° C. and stirring was carried out for 30 min. 2.7 ml (38.4 mmol) of DMF were then added dropwise and the mixture was permitted to heat to room temperature. The reaction mixture was poured into an aqueous ammonium chloride solution and extracted with ethyl ether. The organic phase was separated by settling, dried over magnesium sulfate and evaporated. The residue obtained was purified by chromatography on a silica column eluted with a mixture of dichloromethane and hexane (50/50). After evaporating the solvents, 6.1 g (81%) of the expected aldehyde were recovered in the form of a yellow oil.
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9.4 g
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100 mL
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16.1 mL
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2.7 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran (2.62 g, 10 mmol) prepared in the previous step (b) and in solution in 5 ml of anhydrous THF, is added at 66° C. to magnesium (0.30 g, 12 mmol) in 1 ml of anhydrous THF. The mixture is agitated at reflux of the THF until quasi-complete consumption of the magnesium (30 minutes). The reaction medium is then cooled to −10° C. and at this temperature, the N-formylmorpholine (1.2 ml, 12 mmol) in 2 ml of THF is added. At the end of the addition, the reaction medium is brought to ambient temperature for 1 hour. After hydrolysis by 10 ml of an aqueous saturated NH4Cl solution at 0° C. and extraction with ethyl ether (5×30 ml), the organic phase is dried over MgSO4, filtered and evaporated. The raw product is purified by flash chromatography on silica (eluent petroleum ether:ethyl ether:100:5). 2.00 g of 6-formyl-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran is obtained (yield=61%).
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2.62 g
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5 mL
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0.3 g
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1 mL
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1.2 mL
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2 mL
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10 mL
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